Hosenkoside A

Catalog No.
S1785297
CAS No.
M.F
C48H82O20
M. Wt
979.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hosenkoside A

Product Name

Hosenkoside A

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(1R,2S,2'S,4aR,4bR,6aS,7R,8S,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C48H82O20

Molecular Weight

979.2 g/mol

InChI

InChI=1S/C48H82O20/c1-22(16-49)24-8-13-48(21-62-24)15-14-46(4)23(40(48)61)6-7-29-44(2)11-10-30(45(3,28(44)9-12-47(29,46)5)20-63-41-37(59)34(56)31(53)25(17-50)64-41)67-43-39(36(58)33(55)27(19-52)66-43)68-42-38(60)35(57)32(54)26(18-51)65-42/h22-43,49-61H,6-21H2,1-5H3/t22-,23+,24-,25+,26+,27+,28+,29+,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40+,41+,42-,43-,44-,45-,46+,47+,48+/m0/s1

InChI Key

JUKFJOYCFLIWIA-MDQYKXRHSA-N

SMILES

Array

Canonical SMILES

CC(CO)C1CCC2(CCC3(C(C2O)CCC4C3(CCC5C4(CCC(C5(C)COC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO1

Isomeric SMILES

C[C@@H](CO)[C@@H]1CC[C@@]2(CC[C@@]3([C@@H]([C@H]2O)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)CO1

Hosenkoside A has been reported in Impatiens balsamina with data available.

Antitumor Applications

Summary of the Application: Hosenkoside A, along with other baccharane-type glycosides, has been isolated from the dried seeds of Impatientis balsamina L. These compounds have shown potential value in antitumor applications .

Methods of Application: The compounds were identified using spectroscopic methods, including NMR (1D and 2D), IR, and HR-ESI-MS . They were then evaluated for in vitro inhibitory activity against cell lines .

Results or Outcomes: One of the compounds with a new baccharane skeleton demonstrated anti-hepatic fibrosis activity against A375 cells in bioassay results .

Anti-Hepatic Fibrosis

Summary of the Application: Hosenkoside A, as part of a new baccharane skeleton, has shown potential in anti-hepatic fibrosis applications .

Methods of Application: The compound was tested for in vitro inhibitory activity against cell lines .

Results or Outcomes: The compound demonstrated anti-hepatic fibrosis activity against A375 cells in bioassay results .

Neuroprotection

Summary of the Application: While there isn’t specific research on Hosenkoside A’s role in neuroprotection, it’s worth noting that many bioactive glycosides have shown potential in this field .

Methods of Application: Typically, these compounds are tested for their ability to limit secondary tissue loss and/or improve functional outcomes in animal models of acute brain injury .

Results or Outcomes: The use of these potential interventions in human randomized controlled studies has generally given disappointing results . More research is needed to fully understand their applications and effectiveness.

Anti-Inflammatory

Summary of the Application: Again, while there isn’t specific research on Hosenkoside A’s role in anti-inflammatory applications, many bioactive glycoside components extracted from medicinal plants have been shown to exhibit potent anti-inflammatory abilities .

Results or Outcomes: The health efficacy and the possible action of exogenous dietary antioxidants are still questionable . More research is needed to fully understand their applications and effectiveness.

Antioxidant

Summary of the Application: While there isn’t specific research on Hosenkoside A’s role as an antioxidant, it’s worth noting that many bioactive glycosides have shown potential in this field .

Methods of Application: Typically, these compounds are tested for their ability to prevent/inhibit/reduce oxidation processes .

Results or Outcomes: The lack of agreement of the different antioxidant assays, and the lack of specificity of the assays, leads to an inability to relate specific dietary antioxidants to health outcomes . More research is needed to fully understand their applications and effectiveness.

Antiviral

Summary of the Application: While there isn’t specific research on Hosenkoside A’s role in antiviral applications, it’s worth noting that many bioactive glycosides have shown potential in this field .

Methods of Application: Typically, these compounds are tested for their ability to inhibit the replication of various viruses .

Results or Outcomes: Over the past more than 50 years, numerous libraries of various nucleoside analogs exhibiting antiviral activity have been synthesized . More research is needed to fully understand their applications and effectiveness.

Antidiabetic

Summary of the Application: Again, while there isn’t specific research on Hosenkoside A’s role in antidiabetic applications, many bioactive glycoside components extracted from medicinal plants have been shown to exhibit potent antidiabetic abilities .

Results or Outcomes: . More research is needed to fully understand their applications and effectiveness.

Cardiovascular

Summary of the Application: While there isn’t specific research on Hosenkoside A’s role in cardiovascular applications, it’s worth noting that many bioactive glycosides have shown potential in this field .

Methods of Application: Typically, these compounds are tested for their ability to improve cardiovascular health .

Hosenkoside A is a natural product classified as a glycoside, specifically a baccharane glycoside, derived from the seeds of the plant Impatiens balsamina. This compound has gained attention due to its unique structural features and potential biological activities. Its chemical structure includes multiple sugar moieties linked to a complex aglycone, which contributes to its diverse pharmacological properties.

Studies suggest Hosenkoside A exhibits anti-tumor effects. Research indicates it can induce apoptosis (programmed cell death) and cell cycle arrest in cervical cancer cells []. The exact mechanism by which it achieves this effect remains under investigation.

Typical of glycosides:

  • Hydrolysis: The glycosidic bond can be cleaved under acidic or enzymatic conditions, resulting in the release of the sugar moiety and the aglycone. Common reagents include hydrochloric acid or glycosidases.
  • Oxidation: Hosenkoside A can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to various oxidized derivatives of the aglycone.

The major products from these reactions include the aglycone and sugar components, which can have distinct biological activities.

Research indicates that Hosenkoside A exhibits significant biological activities, particularly in the context of cancer. It has been shown to promote cell apoptosis and induce cell cycle arrest, demonstrating anti-tumor effects against various cancer cell lines, including cervical cancer . Its mechanism of action may involve interaction with specific biomolecules, leading to enzyme inhibition or modulation of gene expression.

Currently, Hosenkoside A is primarily isolated from natural sources rather than synthesized in laboratories. The extraction process typically involves:

  • Drying Seeds: Seeds of Impatiens balsamina are dried.
  • Solvent Extraction: The dried seeds are subjected to solvent extraction to dissolve the glycosides.
  • Chromatographic Techniques: Further purification is achieved through chromatographic methods.

There are no large-scale industrial production methods for Hosenkoside A; it remains largely a subject of research and small-scale extraction.

Hosenkoside A shares structural similarities with several other compounds derived from Impatiens species or related plants. Here are some notable comparisons:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Hosenkoside KSimilar glycosidic structureAnticancer activityDifferent sugar moiety composition
Hosenkoside CContains distinct aglyconeAntioxidant propertiesVariation in functional groups
BaccharinRelated baccharane structureAnti-inflammatory effectsDifferent source plant

Hosenkoside A stands out due to its specific anti-cancer effects and the complexity of its sugar moieties, which may influence its bioactivity differently compared to similar compounds.

XLogP3

0.2

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

13

Exact Mass

978.53994500 Da

Monoisotopic Mass

978.53994500 Da

Heavy Atom Count

68

Dates

Last modified: 08-15-2023

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